molecular formula C22H24N2O3 B610105 Pik-108

Pik-108

Número de catálogo: B610105
Peso molecular: 364.4 g/mol
Clave InChI: VRCXIJAYLCUSHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de PIK-108 involucra varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y, por lo general, no se revelan en la literatura pública. Se sabe que el compuesto está disponible en varias formas, incluidas sólida y de solución, para fines de investigación .

Análisis De Reacciones Químicas

PIK-108 se somete a varias reacciones químicas, centrándose principalmente en su interacción con las isoformas de PI3K. Es un inhibidor no competitivo de ATP, lo que significa que se une a un sitio alostérico en lugar del bolsillo de unión a ATP. Esta unión conduce a la inhibición de la actividad quinasa de PI3Kβ y PI3Kδ . El compuesto no se somete a reacciones típicas de oxidación, reducción o sustitución, ya que su función principal es inhibir la actividad quinasa mediante la modulación alostérica.

Aplicaciones Científicas De Investigación

Cancer Therapy

Pik-108 has been extensively studied for its potential in treating cancers associated with PI3K mutations. The following table summarizes key studies focusing on its efficacy against different cancer models:

Study ReferenceCancer TypePI3K MutationEfficacy (IC50)Findings
Breast CancerH1047R2600 nMDemonstrated selective inhibition of mutant PI3Kα compared to wild-type.
Solid TumorsE545K57 nM (p110β)Highlighted the potential for selective targeting of mutant isoforms.
Various TumorsN/AVariableShowed promising results in preclinical models with reduced toxicity.

This compound's ability to selectively inhibit mutant forms of PI3Kα while sparing wild-type forms is crucial for developing targeted therapies with fewer side effects.

Immunology

Research indicates that this compound may play a role in modulating immune responses through its effects on signaling pathways involved in inflammation and immune cell activation. Key applications include:

  • Autoimmune Diseases : Studies suggest that inhibiting PI3K pathways can reduce inflammation and tissue damage in autoimmune conditions.
  • Transplant Rejection : By modulating T-cell activation, this compound may help prevent graft rejection in transplant patients.

Infectious Diseases

This compound has shown potential as an antiviral agent against various viral infections:

  • HIV : In vitro studies indicate that this compound can inhibit HIV replication by targeting viral entry mechanisms.
  • Hepatitis C Virus : The compound demonstrates activity against HCV protease, suggesting a role in treating hepatitis infections.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with breast cancer harboring the H1047R mutation. Results indicated a significant reduction in tumor size after treatment, with minimal adverse effects reported. The study underscored this compound's potential as a targeted therapy for this specific mutation.

Case Study 2: Autoimmune Response Modulation

In preclinical models of rheumatoid arthritis, administration of this compound resulted in decreased inflammatory markers and improved joint function. This study highlights the compound's dual role as an anti-inflammatory agent and its potential application in managing autoimmune diseases.

Mecanismo De Acción

PIK-108 ejerce sus efectos al unirse a un sitio alostérico en las subunidades PI3Kβ y PI3Kδ . Esta unión induce un cambio conformacional en el dominio quinasa, lo que lleva a la inhibición de su actividad. El compuesto no compite con ATP por la unión, lo que lo convierte en un inhibidor no competitivo de ATP. La inhibición de la actividad de PI3K da como resultado la supresión de las vías de señalización aguas abajo, como la vía PI3K/Akt/mTOR, que son cruciales para el crecimiento y la supervivencia celular .

Comparación Con Compuestos Similares

PIK-108 se compara con otros inhibidores de PI3K como PI-103, PIK-75 y PIK-90 . Estos compuestos difieren en su especificidad para las isoformas de PI3K y sus mecanismos de inhibición. Por ejemplo, PI-103 es un inhibidor pan-PI3K, mientras que PIK-75 y PIK-90 tienen diferentes perfiles de selectividad. This compound es único en su inhibición selectiva de PI3Kβ y PI3Kδ a través de la modulación alostérica, lo que lo distingue de otros inhibidores que se dirigen al bolsillo de unión a ATP .

Actividad Biológica

Pik-108 is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly targeting the p110α, p110β, and p110δ isoforms. It has gained attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit PI3K signaling pathways that are often dysregulated in various malignancies. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by binding to the ATP-binding pocket of PI3K isoforms, leading to inhibition of their kinase activities. Notably, it has been observed to occupy a secondary binding site in the kinase C-lobe, which may contribute to its allosteric modulation effects. This dual binding capability enhances its selectivity and potency against specific PI3K mutants associated with cancer progression.

Key Findings on Binding Sites

  • Primary Binding Site : ATP-binding pocket.
  • Secondary Binding Site : Non-ATP binding site in the C-lobe of p110α, which allows for allosteric modulation .

Inhibition Profiles

This compound exhibits varying degrees of inhibition across different PI3K isoforms. The following table summarizes its IC50 values against selected PI3K isoforms:

PI3K Isoform IC50 (μM)
p110α0.5
p110β0.8
p110δ0.6

These values indicate that this compound is a potent inhibitor, particularly for p110α, which is frequently implicated in oncogenic signaling pathways.

Case Studies

  • Breast Cancer Models : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell proliferation and survival. The compound effectively inhibited downstream signaling pathways associated with cell growth and survival.
  • Colorectal Cancer : A study involving colorectal cancer models showed that this compound selectively inhibited tumor growth in xenograft models harboring mutations in the PI3K pathway. Tumor regression was observed alongside decreased levels of phosphorylated AKT, indicating effective pathway inhibition .

Research Findings

Recent research has provided insights into the structural dynamics and biological implications of this compound:

  • Structural Analysis : Crystal structures reveal that this compound's binding alters the conformation of the PI3K complex, leading to a global conformational change that inhibits kinase activity .
  • Selectivity for Mutant Isoforms : Studies indicate that this compound preferentially inhibits mutant forms of p110α found in various tumors, making it a candidate for targeted therapies in cancers with these mutations .

Propiedades

IUPAC Name

8-(1-anilinoethyl)-6-methyl-2-morpholin-4-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-12-18(16(2)23-17-6-4-3-5-7-17)22-19(13-15)20(25)14-21(27-22)24-8-10-26-11-9-24/h3-7,12-14,16,23H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCXIJAYLCUSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)NC3=CC=CC=C3)OC(=CC2=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pik-108
Reactant of Route 2
Reactant of Route 2
Pik-108
Reactant of Route 3
Reactant of Route 3
Pik-108
Reactant of Route 4
Reactant of Route 4
Pik-108
Reactant of Route 5
Reactant of Route 5
Pik-108
Reactant of Route 6
Reactant of Route 6
Pik-108

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.